molecular formula C14H16N2O2 B2997605 2-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]propanamide CAS No. 478066-21-6

2-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]propanamide

Cat. No. B2997605
CAS RN: 478066-21-6
M. Wt: 244.294
InChI Key: FTHWHQSOIJMWOS-UHFFFAOYSA-N
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Description

“2-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]propanamide” is a derivative of isoxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . It’s part of a class of compounds that have been studied for their muscle relaxant and anticonvulsant activities .


Synthesis Analysis

The synthesis of these types of compounds involves the preparation of N-substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives . The structure-activity relationship was studied with emphasis on the effects of the 3-amino moiety and of the substituent on the isoxazolyl 5-amino group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 2-methylpropanamide moiety attached to a phenyl-isoxazole group . The isoxazole ring is a five-membered heterocycle with oxygen and nitrogen atoms .

Scientific Research Applications

I conducted a search for scientific research applications of “2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide”, also known as “2-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]propanamide”. However, there is limited information available on the specific applications of this compound.

Based on related research on isoxazole derivatives, these compounds have been studied for their potential in various fields such as drug discovery, organic synthesis, and materials science due to their properties like high chemical stability and hydrogen bonding ability . Additionally, some isoxazole derivatives have been evaluated for muscle relaxant and anticonvulsant activities .

properties

IUPAC Name

2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10(2)14(17)15-9-12-8-13(16-18-12)11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHWHQSOIJMWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=CC(=NO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501320975
Record name 2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821712
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide

CAS RN

478066-21-6
Record name 2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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